Jellein-2
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
TPFKISIHL |
Origin of Product |
United States |
Methodologies for Isolation, Purification, and Structural Elucidation of Jellein 2
Strategies for Extraction and Preliminary Isolation from Biological Matrices
Jellein-2 is primarily isolated from royal jelly, a complex secretion produced by worker honey bees. nih.govunesp.brnih.govtandfonline.com Royal jelly contains a diverse mixture of proteins, peptides, carbohydrates, lipids, vitamins, and minerals. nih.govtandfonline.com Jelleines, including this compound, are understood to be generated through the processing of Major Royal Jelly Protein 1 (MRJP-1), a major protein component of royal jelly. nih.govunesp.br Specifically, this compound is thought to be derived from the hydrolysis of MRJP-1, potentially mediated by trypsin present within the royal jelly itself. nih.govunesp.br
The initial step in obtaining this compound involves the extraction of components from the royal jelly matrix. While specific detailed protocols for the initial extraction of this compound were not extensively detailed in the provided search results, general strategies for isolating components from biological matrices often involve methods to lyse cells (if applicable), followed by techniques to separate the desired compounds from bulk material. uniprot.org Given that this compound is a peptide found within the secreted royal jelly, initial steps likely focus on separating soluble components from any solid or lipid phases. This could involve centrifugation or filtration to remove larger particles. Further preliminary isolation might utilize differences in solubility or gross molecular size to fractionate the extract before more specific purification techniques are applied.
Advanced Chromatographic Techniques for this compound Purification
Chromatographic techniques are essential for purifying this compound from the complex mixture obtained during preliminary isolation. These methods separate compounds based on various properties, such as hydrophobicity, size, or charge.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and powerful technique for the purification of peptides, including the jelleine family. nih.gov This method separates compounds based on their hydrophobicity, with more hydrophobic molecules retaining longer on a hydrophobic stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution.
Studies on the jelleines have successfully employed RP-HPLC for their purification from royal jelly. nih.gov The high resolving capability of RP-HPLC allows for the separation of closely related peptides, even those differing by a single amino acid. This is crucial for isolating a specific peptide like this compound from other similar peptides present in the royal jelly extract. The specific gradient of organic solvent concentration over time is optimized to achieve effective separation of the target peptide from impurities. Detection of the eluting peptides is commonly done by UV absorbance, typically at wavelengths around 215 nm, which is characteristic of peptide bonds.
Spectroscopic and Spectrometric Approaches for Structural Characterization
Following isolation and purification, spectroscopic and spectrometric techniques are indispensable for determining the structure and verifying the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the detailed structure of molecules, including peptides. By analyzing the signals produced by atomic nuclei in a magnetic field, NMR can provide information about the types of atoms present, their chemical environment, and their connectivity. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for structural characterization. 1D NMR, such as ¹H NMR and ¹³C NMR, provides information on the chemical shifts and multiplicities of signals, aiding in the identification of different functional groups and hydrogen/carbon environments. 2D NMR techniques, such as COSY, HMQC, and HMBC, reveal correlations between nuclei, helping to establish the connectivity of atoms and piece together the molecular structure. These techniques are fundamental for assigning the primary structure (amino acid sequence) and understanding aspects of the secondary structure (e.g., presence of alpha-helices or beta-sheets) of peptides.
While NMR is a standard method for peptide structure elucidation, the provided search results did not include specific data or studies detailing the application of NMR spectroscopy specifically for the primary or secondary structure assignment of this compound. General principles of NMR for structure determination of organic molecules and peptides were discussed, but specific spectral data or assignments for this compound were not found within the scope of this search.
Mass Spectrometry (MS) for Molecular Mass Determination and Sequence Verification
Mass Spectrometry (MS) is a crucial technique for determining the molecular mass of a peptide and verifying its amino acid sequence. MS measures the mass-to-charge ratio of ions, providing highly accurate information about the molecular weight of the intact peptide.
Tandem mass spectrometry (MS/MS) is particularly valuable for peptide sequencing. In MS/MS, the intact peptide ions are fragmented, and the masses of the resulting fragment ions are measured. The pattern of these fragment ions, which typically arise from the cleavage of peptide bonds, can be analyzed to deduce the amino acid sequence of the peptide.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure and conformational behavior of peptides and proteins in solution researchgate.netnih.gov. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides researchgate.net. The CD spectrum in the far-UV region (typically 190-250 nm) is particularly sensitive to the peptide backbone conformation and can provide information on the presence and proportion of secondary structures like alpha-helices, beta-sheets, and random coils nih.gov. The near-UV region (250-300 nm) can provide insights into the tertiary structure, involving the environment of aromatic amino acid residues and disulfide bonds nih.gov.
Studies utilizing CD analysis have investigated the conformational behavior of Jelleine-2. These analyses have shown that Jelleine-I and Jelleine-II exhibit similar conformational characteristics ctdbase.org. In an aqueous solution under neutral pH conditions (e.g., phosphate (B84403) buffer, pH 7), Jelleine-II adopts a random coil conformation ctdbase.org. However, in the presence of anionic membrane-mimetic environments, such as sodium dodecyl sulphate (SDS), Jelleine-II acquires a helical conformation ctdbase.org. This suggests that the conformation of Jelleine-2 can change depending on its environment, potentially influencing its interactions with biological membranes ctdbase.org.
Biosynthetic Pathways and Precursor Analysis of Jellein 2
Identification of Biological Origin and Producing Organisms (Apis mellifera)
Jellein-2, along with other jelleines, is primarily found in the royal jelly produced by the honey bee species Apis mellifera. researchgate.netnih.gov Royal jelly is a specialized secretion from the hypopharyngeal and mandibular glands of young worker bees, serving as the exclusive food for queen larvae throughout their development and as a supplement for young worker and drone larvae. nih.gov
Characterization of Precursor Major Royal Jelly Proteins (MRJP-1) and Encoding Gene Sequences
The jelleine peptides, including this compound, are generated from the C-terminal region of Major Royal Jelly Protein 1 (MRJP-1). researchgate.netnih.gov MRJP-1 is the most abundant protein in royal jelly, constituting a significant portion of its total protein content. researchgate.netwikipedia.org It is encoded by the mrjp1 gene, which is part of the mrjp gene family in Apis mellifera. researchgate.netwikipedia.org The mrjp1 gene is expressed in the hypopharyngeal glands of worker bees. uniprot.org MRJP-1 is a protein with a molecular weight of approximately 49 to 87 kDa, and the mature form of the protein contains 432 amino acids. researchgate.netuniprot.orgcusabio.com
Enzymatic Post-Translational Modifications and Maturation Processes (e.g., Trypsin Hydrolysis)
The formation of this compound from the MRJP-1 precursor involves proteolytic processing, which occurs after the protein has been synthesized. researchgate.net Evidence suggests that trypsin, a serine protease present in royal jelly, plays a role in the hydrolysis of MRJP-1 to generate Jelleine-II. researchgate.net Specifically, the hydrolysis appears to occur at a lysine (B10760008) residue adjacent to a threonine residue in the primary sequence of MRJP-1. researchgate.net Following the initial cleavage, further processing by unknown exoproteinases may occur to yield other jelleine peptides. researchgate.net Post-translational modifications are crucial for expanding the functional diversity of proteins and can involve various enzymatic additions or cleavages. thermofisher.comcusabio.com
Chemical Synthesis and Design of Jellein 2 and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Jellein-2 Construction
Solid-Phase Peptide Synthesis (SPPS) is the standard and most widely documented method for the chemical synthesis of this compound and its related peptides nih.govunesp.br. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.
The process begins with a resin, such as Rink amide resin, which allows for the generation of a C-terminal amide upon cleavage, a characteristic feature of natural jelleins nih.govresearchgate.net. The synthesis cycle for each amino acid involves:
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide chain, typically using a solution of piperidine in a solvent like dimethylformamide (DMF) nih.gov.
Activation and Coupling: The carboxylic acid group of the incoming Fmoc-protected amino acid is activated using coupling reagents. Common activators include O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base such as N,N-diisopropylethylamine (DIEA) nih.gov. The activated amino acid is then coupled to the free N-terminus of the resin-bound peptide.
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the full this compound sequence (Thr-Pro-Phe-Lys-Leu-Ser-Leu-His-Leu) is assembled on the resin. Side-chain protecting groups are used for reactive amino acids like Lysine (B10760008) (Lys) and Histidine (His) to prevent unwanted side reactions.
Solution-Phase Peptide Synthesis Approaches for this compound
While SPPS is dominant, solution-phase peptide synthesis (SPPS), also known as liquid-phase synthesis, represents an alternative approach. Although there are no specific reports detailing the synthesis of this compound via this method, it is a viable strategy, particularly for large-scale production or for peptides with structures that are challenging for SPPS nih.gov.
In solution-phase synthesis, the peptide is assembled in a homogenous reaction mixture. This can be done through a stepwise approach, adding one amino acid at a time, or through fragment condensation, where smaller, pre-synthesized peptide fragments are joined together nih.gov.
A hypothetical fragment condensation strategy for this compound could involve the synthesis of two or three smaller segments, for instance, TPF and KLSLHL, which are then coupled in solution. This approach requires careful selection of protecting groups to ensure selective reaction at the desired termini. While potentially more complex in terms of purification after each step, solution-phase synthesis can sometimes overcome issues like aggregation that can occur in SPPS peptide.com.
Strategies for Incorporation of Non-Canonical Amino Acids and Peptide Mimetics into this compound Analogs
To enhance the stability, potency, and selectivity of this compound, non-canonical amino acids (ncAAs) and peptide mimetics can be incorporated into its sequence researchgate.net. These modifications can alter the peptide's physicochemical properties, such as hydrophobicity, charge, and resistance to enzymatic degradation.
Strategies for incorporation, typically within the SPPS framework, include:
Side-Chain Modifications: Introducing modifications to the side chains of existing residues. For example, halogenated amino acids, such as para-substituted phenylalanine, have been incorporated into Jellein-I to increase its chemical stability nih.govresearchgate.net. This strategy could be applied to the Phenylalanine (Phe) residue in this compound.
Backbone Modifications: Altering the peptide backbone itself, for instance by using depsipeptides (which contain ester bonds) or retro-inverso peptidomimetics nih.gov.
Substitution with Unnatural Amino Acids: Replacing canonical amino acids with ncAAs like ornithine, citrulline, or α,α-dialkyl glycines nih.gov. For example, the Leucine (Leu) residues in this compound could be replaced with tert-Leucine (Tle) to introduce steric hindrance and potentially increase stability.
The incorporation of a fatty acid, such as lauric acid, represents another strategy. However, a study on a related jellein peptide found that conjugation with lauric acid did not improve, and in fact, halted its antimicrobial activity, demonstrating that the effects of such modifications must be empirically tested nih.gov.
Design Principles for this compound Derivatives and Conformationally Constrained Analogs
The design of this compound derivatives is guided by structure-activity relationship (SAR) principles aimed at improving its therapeutic profile. Key design considerations include modulating hydrophobicity, net charge, and conformational flexibility.
Terminal Modifications: Studies on jellein analogs have shown that the termini are critical for activity. For instance, the addition of a Tyr-Gly-Gly (YGG) sequence to the N-terminus of Jelleins I-III resulted in a loss of biological activity nih.gov. Conversely, adding the same triad to the C-terminus maintained or even enhanced activity against certain bacteria nih.gov. This suggests that modifications to the N-terminal Threonine (Thr) of this compound should be approached with caution, while the C-terminal Leucine (Leu) could be a viable site for modification.
Conformational Constraint: Linear peptides like this compound often exist as a flexible ensemble of conformations in solution nih.govnih.gov. Constraining the peptide into its bioactive conformation can enhance binding affinity and stability researchgate.net. This can be achieved by introducing backbone constraints, such as those provided by Freidinger lactams, or by replacing standard amino acids with more rigid ones like β-substituted amino acids nih.govnih.gov. The goal is to limit the degrees of freedom, thereby pre-organizing the peptide for receptor binding nih.gov.
The table below summarizes key SAR findings from studies on jellein peptides that inform the design of this compound analogs.
| Modification Site | Type of Modification | Observed Effect on Activity | Reference |
| N-Terminus | Addition of YGG triad | Reduction or total loss of activity | nih.gov |
| C-Terminus | Addition of GGY triad | Maintained or increased activity | nih.gov |
| Phenylalanine | Halogenation (para-position) | Increased chemical stability | nih.govresearchgate.net |
Methodologies for Cyclization and Macrocyclization of this compound Peptides
Cyclization is a powerful strategy to impart conformational rigidity, enhance stability against proteases, and improve the pharmacological properties of peptides nih.govnih.gov. While specific examples of cyclic this compound are not documented, several standard methodologies could be applied.
Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal Threonine and the C-terminal Leucine. This can be challenging due to the entropically disfavored pre-cyclization conformation but can be facilitated by using turn-inducing elements in the linear precursor uni-kiel.debiorxiv.org.
Side-Chain Cyclization (Lactam Bridges): An amide bond can be formed between the side chains of two amino acids within the sequence. For this compound, this could be achieved between the lysine (Lys) side chain and a newly introduced acidic amino acid like Aspartic acid (Asp) or Glutamic acid (Glu).
Thioether and Triazole Linkages: More chemically stable rings can be formed using chemistries other than amide bond formation. Thioether bonds can be generated via reaction between a cysteine thiol and an electrophilic group qyaobio.com. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to form a robust triazole ring, which can act as an amide bond mimic qyaobio.comnih.gov.
The choice of cyclization strategy significantly impacts the final conformation and, consequently, the biological activity of the peptide researchgate.net.
Purification and Physicochemical Verification of Synthetic this compound and its Analogs
Following synthesis and cleavage from the solid support, the crude synthetic peptide must be purified and its identity confirmed.
Purification: The primary method for purifying this compound and its analogs is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govunesp.brspringernature.com. The crude peptide, dissolved in an aqueous solvent, is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica) nih.govhplc.eu. Elution is achieved using a gradient of an organic solvent, typically acetonitrile, containing an ion-pairing agent like trifluoroacetic acid (TFA) nih.govnovoprolabs.com. The peptide is separated from synthesis-related impurities based on its hydrophobicity. Fractions are collected and analyzed for purity.
Physicochemical Verification: The identity and purity of the final product are confirmed using several analytical techniques:
Mass Spectrometry (MS): This is the most critical tool for verification. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) analyzer are used to determine the molecular weight of the peptide nih.gov. The experimentally measured mass is compared to the theoretical mass calculated from the amino acid sequence. For this compound (C₅₁H₈₃N₁₃O₁₁), the expected molecular weight is approximately 1053.3 Da .
Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, the purified peptide can be fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to verify the order of the amino acids unesp.brnih.gov.
Analytical HPLC: A final analysis by RP-HPLC is performed to assess the purity of the lyophilized peptide, which is often greater than 95% for research purposes .
The table below lists the physicochemical properties of this compound.
| Property | Value | Reference |
| Amino Acid Sequence | TPFKLSLHL-NH₂ | |
| Molecular Formula | C₅₁H₈₃N₁₃O₁₁ | |
| Molecular Weight (Monoisotopic) | ~1053.3 Da | |
| Purification Method | Reverse-Phase HPLC | nih.govunesp.br |
| Verification Method | Mass Spectrometry (Q-Tof-MS/MS) | nih.govunesp.br |
Elucidation of Molecular and Cellular Mechanisms of Action of Jellein 2
Investigation of Jellein-2 Interaction with Cellular Membranes and Model Lipid Bilayers
Studies investigating the interaction of jelleines with biological membranes often utilize biophysical assays and microscopy techniques to understand the molecular events involved nih.goveurofinsdiscovery.com.
Biophysical Assays for Membrane Permeabilization and Pore Formation
Biophysical assays are crucial for characterizing the interaction of peptides like this compound with membranes and determining their ability to cause permeabilization or form pores nih.goveurofinsdiscovery.comsygnaturediscovery.com. While extensive data specifically on this compound's biophysical interactions is less detailed in the provided search results compared to Jellein-I, the general mechanisms described for jelleines are relevant.
Antimicrobial peptides (AMPs) like jelleines typically interact with bacterial membranes, leading to destabilization and pore formation mdpi.commdpi.com. Several models explain this interaction, including the barrel-stave model and the toroidal pore model mdpi.comfrontiersin.org. In the toroidal pore model, peptides interact electrostatically with the phospholipid membrane and insert into the bilayer, forming pore-like structures mdpi.comfrontiersin.org.
Research on Jellein-I, a closely related peptide, has shown its ability to form pores in bacterial membranes, leading to the leakage of cell contents mdpi.comresearchgate.net. Studies using molecular dynamics simulations have indicated that aggregated Jellein-I accumulates on the headgroup region of the membrane, disturbing the lipid packing order and increasing membrane permeability by forming pores or defects researchgate.net. It is plausible that this compound shares similar membrane-disrupting mechanisms due to its structural similarities and shared antimicrobial activity spectrum with Jellein-I nih.govresearchgate.netmybiosource.com.
A study on the anti-leishmanial effect of Jellein (referring to the family or possibly Jellein-I) on Leishmania major promastigotes demonstrated that the peptide caused a limitation in the number of parasites by pore formation and changing the membrane potential nih.gov. This suggests a membrane-targeting mechanism involving permeabilization.
Confocal Microscopy and Fluorescence Techniques for Membrane Localization Studies
Confocal microscopy and fluorescence techniques are valuable tools for visualizing the localization of peptides within cells and their interaction with cellular membranes frontiersin.orgnih.govfrontiersin.org. Fluorescent dyes that stain cellular membranes, such as DiI and CellBrite® dyes, are commonly used in conjunction with fluorescently labeled peptides or proteins to observe their distribution and co-localization frontiersin.orgbiotium.comthermofisher.com.
While specific studies detailing the confocal microscopy of this compound interacting with membranes were not extensively found, the general application of these techniques in studying peptide-membrane interactions is well-established nih.govnih.govfrontiersin.org. By labeling this compound with a fluorophore and using membrane-specific dyes, researchers can visualize if this compound localizes to the membrane and observe any changes in membrane morphology or integrity upon peptide binding. Confocal microscopy can provide spatial information about where the peptide binds and if it penetrates the membrane or accumulates on the surface frontiersin.org.
Identification of Specific Intracellular Molecular Targets and Receptor Interactions
While membrane disruption is a primary mechanism, some AMPs can also translocate across the membrane to interact with intracellular targets researchgate.netmdpi.com.
Protein-Ligand Binding Assays
Protein-ligand binding assays are used to determine the affinity and specificity of a molecule, such as this compound, for potential protein targets eurofinsdiscovery.com. These assays can help identify if this compound binds to specific intracellular proteins or receptors, which could mediate its effects. Biophysical methods, including techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA), can be employed as affinity-based screening methods to identify binders to target proteins eurofinsdiscovery.comsygnaturediscovery.com.
Information specifically on protein-ligand binding assays conducted with this compound was not detailed in the search results. However, the potential for intracellular targets exists for AMPs researchgate.netmdpi.com. For example, Jelleine-I has been suggested to aim at intracellular targets such as genomic DNA to inhibit microbial growth researchgate.netresearchgate.net.
Target Validation through Gene Expression Modulation
Target validation through gene expression modulation involves examining how the presence of this compound affects the expression levels of genes encoding potential target proteins or genes involved in specific cellular pathways nih.gov. If this compound interacts with a particular protein target or influences a signaling pathway, it might lead to changes in the transcription of related genes. Techniques like quantitative PCR or RNA sequencing can be used to assess these changes.
While direct evidence of this compound modulating gene expression was not prominently found, studies on other AMPs have shown their ability to downregulate genes associated with processes like biofilm development mdpi.com. If this compound has intracellular targets or affects signaling, gene expression analysis could be a method for validation.
Modulation of Intracellular Signaling Pathways by this compound
Antimicrobial peptides can influence intracellular signaling pathways, either as a consequence of membrane interaction or through specific intracellular targets mdpi.com. Changes in membrane potential caused by pore formation can affect ion flow and downstream signaling events nih.gov. Some AMPs can also modulate immune responses and inflammatory pathways nih.govresearchgate.netmdpi.com.
MRJP-1, the precursor protein of jelleines, has been shown to induce differentiation in honeybee larvae through an Egfr-mediated signaling pathway and promote growth by activating p70 S6 kinase and mitogen-activated protein kinase (MAPK) pathways mybiosource.comcusabio.comuniprot.orgproteopedia.orgarp1.com. While this relates to the precursor, it highlights the potential for related peptides to influence signaling.
A study on Jelleine-I indicated that it could induce the formation of reactive oxygen species (ROS) in E. coli and S. aureus mdpi.com. ROS can act as signaling molecules and contribute to cellular damage. Jelleine-I has also been reported to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in certain contexts mdpi.com. This suggests a potential to modulate inflammatory signaling pathways.
Although specific details on how this compound directly modulates intracellular signaling pathways were limited in the search results, the known activities of related jelleines and the general mechanisms of AMPs suggest that such modulation is a potential aspect of its mechanism of action.
Analysis of Reactive Oxygen Species (ROS) Generation
Reactive Oxygen Species (ROS) are highly reactive molecules that play roles in both normal cellular signaling and the induction of cellular damage researchgate.netresearchgate.net. ROS are primarily generated as byproducts of cellular metabolism, notably by the mitochondrial electron transport chain, but also by enzymes such as NADPH oxidases researchgate.netresearchgate.netnih.gov. While some studies investigate ROS generation in the context of antimicrobial peptide activity or cellular stress, direct detailed analysis of this compound's specific impact on ROS generation is an area of research. Some antimicrobial peptides can induce ROS production as part of their mechanism to damage microbial cells researchgate.net. For instance, excessive ROS generation can lead to DNA damage and mitochondrial dysfunction researchgate.net.
Investigation of this compound Effects on DNA Replication and Gene Expression Profiling (Transcriptomics)
DNA replication is the fundamental process by which a cell creates an identical copy of its DNA, essential for cell division lemonade-ed.combccampus.cabbc.co.uk. This process involves the unwinding of the DNA double helix by enzymes like helicase, followed by the synthesis of new complementary strands by DNA polymerase lemonade-ed.comyoutube.comunits.it. Gene expression, on the other hand, is the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein wordpress.com. Transcriptomics involves the study of the complete set of RNA transcripts produced by a cell or organism under specific conditions, providing insights into gene expression profiles researchgate.net.
Research suggests that some antimicrobial peptides, including certain jelleines like Jelleine-I, can target intracellular components such as genomic DNA to inhibit microbial growth researchgate.net. This interaction with DNA can interfere with replication and transcription processes. Comparative transcriptome analysis has been used to understand how antimicrobial peptides affect gene expression in target organisms, revealing impacts on various metabolic pathways and regulatory systems mdpi.com. While this compound's effects on DNA replication and its specific gene expression profile alterations are areas of investigation, studies on related peptides indicate the potential for such interactions as part of their mechanism of action researchgate.netmdpi.com.
Phosphorylation Cascade Analysis
Phosphorylation cascades are crucial components of cellular signal transduction pathways, where a series of protein kinases sequentially phosphorylate and activate one another, ultimately leading to a cellular response wordpress.comwikipedia.orgnih.gov. These cascades can amplify signals and regulate a wide range of cellular processes, including gene expression, metabolism, and cell division wordpress.comwikipedia.org. While phosphorylation is a common regulatory mechanism in cells, specific detailed analyses of how this compound might initiate or modulate particular phosphorylation cascades are not extensively detailed in the currently available general literature. Research in this area would typically involve identifying specific kinases and their phosphorylation targets that are affected by this compound exposure.
This compound Effects on Organelle Functionality in Target Cells (e.g., Mitochondrial Integrity)
Mitochondria are vital organelles responsible for generating most of the cell's supply of adenosine (B11128) triphosphate (ATP) through cellular respiration; their integrity is crucial for cell survival ijbs.comnih.govstealthbt.com. Mitochondrial dysfunction can lead to increased ROS production, decreased ATP synthesis, and the induction of cell death pathways researchgate.netijbs.com. Some studies on antimicrobial peptides explore their impact on mitochondrial function and integrity in target cells, particularly in the context of inducing cell death in microbes or other target cells like cancer cells or parasites nih.govnih.gov.
Research on Jellein, a peptide derived from royal jelly which includes jelleines, has investigated its effects on the Leishmania parasite nih.govmdpi.compreprints.org. Studies have shown that Jellein can cause a limitation in the number of L. major promastigotes, potentially through mechanisms involving pore formation and changes in membrane potential nih.gov. While this research focuses on a parasite, it indicates that peptides from the jellein family can impact organelle function, including aspects related to membrane integrity which is critical for mitochondrial function. Further specific research is needed to fully elucidate this compound's precise effects on mitochondrial integrity and other organelle functionalities in various target cells.
Biological Activities of Jellein 2 in in Vitro and Model Organism Systems
Antimicrobial Efficacy Investigations
Jellein-2 is recognized as an antibacterial peptide isolated from Apis mellifera, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Jelleins I, II, and III are reported to have significant effects against microbes such as yeasts and both Gram-negative and Gram-positive bacteria, while jellein-IV does not show effective action. researchgate.net
Antibacterial Activity Against Prokaryotic Species (Gram-Positive and Gram-Negative)
This compound has shown activity against a spectrum of bacterial species. Studies have indicated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus saprophyticus, and Bacillus subtilis. researchgate.netproteopedia.org It has also demonstrated activity against Gram-negative bacteria, including Escherichia coli, Enterobacter cloacae, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.netproteopedia.org Native jelleine-2 (TPFKLSLHL) inhibited the growth of S. aureus, B. subtilis, E. coli, P. aeruginosa, and P. larvae. up.ac.za
Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills 99.9% of the microorganism. uomustansiriyah.edu.iqgardp.org Studies have determined the MIC and MBC values for jelleins against various bacteria. For instance, the MICs of synthetic jelleins have been reported to vary between 2.5 μg/mL against E. coli and 15 μg/mL against S. saprophyticus. researchgate.net Glycoprotein G208, containing jellein, exhibited bacteriostatic and bactericidal activities against E. coli with a MIC90 of 15.6 µg/mL and an MBC of 31.2 µg/mL. researchgate.net Synthetic jellein showed MIC and MBC values of 62.5 µg/mL against E. coli. researchgate.net
Here is a table summarizing some reported MIC and MBC data for jelleins:
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Source |
| Synthetic Jelleins | E. coli | 2.5 | N/A | researchgate.net |
| Synthetic Jelleins | S. saprophyticus | 15 | N/A | researchgate.net |
| Glycoprotein G208 | E. coli | 15.6 (MIC90) | 31.2 | researchgate.net |
| Synthetic Jellein | E. coli | 62.5 | 62.5 | researchgate.net |
Time-kill kinetics assays are used to evaluate the rate at which an antimicrobial agent reduces the viability of a bacterial population over time. emerypharma.com While specific time-kill kinetics data solely for this compound was not extensively detailed in the provided results, studies on related honey glycoproteins containing jelleins have indicated rapid bactericidal effects. Glycoprotein fractions containing jelleins induced a rapid, >5-log10 reduction of viable cells within 15 minutes of incubation at 1xMBC, suggesting a swift killing action. nih.gov
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, contributing to antibiotic resistance. mdpi.com Jelleins have been implicated in affecting bacterial biofilm formation and dispersal. Royal Jellein I, II, and III have been mentioned in the context of biofilm dispersal assays. docksci.com While detailed data specifically on this compound's impact on biofilm formation and dispersal was not prominent, the general activity of jelleins against bacteria that form biofilms suggests a potential role in this area. Biofilm formation is often repressed at high cell densities, and dispersal occurs when autoinducers accumulate. nih.govplos.org
Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans)
This compound has demonstrated antifungal activity, including against Candida albicans. proteopedia.orguniprot.org Jelleins I and II have shown antifungal activity against C. albicans. researchgate.netproteopedia.org One source specifically reports an MIC of 2.5 µg/ml for this compound against Candida albicans. cpu-bioinfor.org Jelleines I, II, and III have antimicrobial activity against yeasts. researchgate.net
Here is a table summarizing reported antifungal activity against Candida albicans:
| Compound | Microorganism | MIC (µg/ml) | Source |
| This compound | Candida albicans | 2.5 | cpu-bioinfor.org |
Antiviral Activity in Viral Replication Models
While the primary focus of research on jelleins, including this compound, has been their antibacterial and antifungal properties, some broader reviews on antimicrobial peptides derived from royal jelly mention potential antiviral activities for the jelleine family. researchgate.net However, specific detailed research findings or data tables regarding the antiviral activity of this compound in viral replication models were not prominently found in the provided search results. Some studies on other antimicrobial peptides have evaluated antiviral activity against various viruses, including enveloped and non-enveloped types, through different assay methods like cell pretreatment, post-treatment, and simultaneous treatment assays. mdpi.com However, direct evidence for this compound's effects on viral replication was not available in the provided snippets.
Antiproliferative and Pro-Apoptotic Effects on Neoplastic Cell Lines and Animal Models
Research has explored the ability of this compound to inhibit the proliferation of cancer cells and induce cell death. These investigations have been conducted using diverse cancer cell cultures and preclinical animal models.
Cytotoxicity Assays on Diverse Cancer Cell Cultures
Studies have assessed the direct cytotoxic effects of this compound on various cancer cell lines. While some research indicates that Jellein-1 and this compound exhibit antimicrobial activity against a range of bacteria and fungi, the direct cytotoxicity of this compound specifically against cancer cell lines appears less pronounced in some contexts compared to other jelleines or modified peptides researchgate.netresearchgate.net. For instance, one study using modified jelleins and apisimin derivatives in combination showed significant inhibition in glioblastoma, leukemia, and lung carcinoma models, but noted no effect when using Jelleins alone researchgate.net.
However, other studies on different natural products have demonstrated cytotoxicity against various cancer cell lines, providing a comparative context for evaluating the potential of peptides like this compound. For example, laticifer proteins from Calotropis procera showed considerable cytotoxicity against SF295 and MDA-MB-435 cell lines with IC50 values ranging from 0.42 to 1.36 µg/ml, while showing no noticeable effects on healthy peripheral blood mononuclear cells nih.gov. Similarly, an extract from Cyrtopodion scabrum demonstrated toxicity to several digestive cancer cell lines with varying degrees of cytotoxicity and selectivity brieflands.com.
Further detailed research is needed to comprehensively map the cytotoxic profile of this compound across a broad spectrum of cancer cell lines and to determine its potency relative to other known cytotoxic agents, including other jelleine peptides.
Analysis of Cell Cycle Arrest Mechanisms in Cancer Models
Cell cycle arrest is a critical mechanism by which potential therapeutic agents can inhibit cancer cell proliferation mdpi.com. Inducing cell cycle arrest prevents cancer cells from dividing and multiplying. While general mechanisms of cell cycle arrest in cancer models involve the regulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21 and p27, specific data on how this compound influences these mechanisms in cancer cells is limited in the provided search results mdpi.comnih.gov.
Studies on other compounds have illustrated how cell cycle arrest can be induced. For instance, curcumin (B1669340) has been shown to induce G2/M cell cycle arrest in head and neck squamous cell carcinoma cells through the ATM/Chk2/p53-dependent pathway oncotarget.com. Similarly, a chalcone (B49325) derivative induced G2/M phase arrest in ovarian cancer cells mdpi.com.
To understand this compound's antiproliferative effects fully, detailed studies investigating its impact on specific cell cycle phases and the molecular players involved (e.g., cyclins, CDKs, checkpoints) in various cancer cell lines are required.
Induction of Apoptosis and Necrosis in Neoplastic Cell Models
Induction of programmed cell death, or apoptosis, is a desirable outcome for cancer therapies. Apoptosis is characterized by specific morphological and biochemical changes, including chromatin condensation and DNA fragmentation nih.govnih.gov. Necrosis is another form of cell death, which can also occur in tumors nih.gov.
While the provided search results mention that Jellein 1, 2, and 3 showed some biological activities, including mast cell degranulation and hemolysis, direct evidence detailing this compound's specific mechanisms for inducing apoptosis or necrosis in neoplastic cell models is not extensively provided researchgate.net. Studies on other agents, such as laticifer proteins, have shown the induction of apoptosis in cancer cell lines, characterized by features like abundant vacuoles, chromatin condensation, and nuclear fragmentation nih.gov. The induction of apoptosis or necrosis can be triggered through various pathways, including those involving death receptors or mitochondrial regulation nih.gov.
Further research is needed to elucidate if and how this compound triggers apoptotic or necrotic pathways in cancer cells, identifying the specific molecular targets and cascades involved.
Evaluation of Antitumor Effects in Preclinical Animal Models (e.g., Syngeneic Models, Nude Mice Models)
Preclinical animal models, such as syngeneic and nude mice models, are essential for evaluating the in vivo antitumor effects of potential therapeutic agents reactionbiology.comelkbiotech.com. Syngeneic models involve transplanting tumor cells into immunocompetent mice of the same genetic background, allowing for the assessment of immune system involvement in the therapeutic response reactionbiology.com. Nude mice models, which are immunodeficient, are often used to study the direct effects of a treatment on human tumor xenografts elkbiotech.com.
One search result mentions in vivo studies using modified jelleins in glioblastoma U-87 MG nude mice, leukemia C1498 syngeneic, and lung carcinoma LLC syngeneic models researchgate.net. This study reported significant inhibitions in tumor growth when using a combination of modified peptides, including a modified Jellein 1, but noted no effect when using Jelleins alone researchgate.net.
Further in-depth studies using this compound specifically in various preclinical animal models are necessary to fully understand its antitumor efficacy, potential mechanisms of action in a complex in vivo environment, and impact on tumor growth and metastasis.
Immunomodulatory and Anti-Inflammatory Responses in Model Systems
Royal jelly and some of its components have been associated with immunomodulatory and anti-inflammatory activities nih.govnih.govbiorxiv.org. Immunomodulatory effects involve the regulation of the immune system, while anti-inflammatory responses aim to reduce inflammation mdpi.com.
While royal jelly and its extracellular vesicles have shown anti-inflammatory properties in model systems, including reducing LPS-induced inflammation in macrophages, specific studies detailing the immunomodulatory or anti-inflammatory effects of this compound alone in model systems are not extensively covered in the provided search results biorxiv.org.
Research on other compounds has demonstrated various mechanisms of immunomodulation and anti-inflammatory effects in model systems, such as the regulation of cytokine production or the modulation of signaling pathways like NF-κB mdpi.comfrontiersin.org.
Further research is required to specifically investigate the immunomodulatory and anti-inflammatory activities of this compound in relevant in vitro and in vivo model systems to understand its potential therapeutic applications beyond direct effects on cancer cells.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5459796 |
This compound, a peptide constituent identified in royal jelly, has been the subject of investigations aimed at understanding its biological activities, particularly in the context of neoplastic diseases and immune responses. The jelleine peptide family, which includes this compound, typically comprises 8-9 amino acid residues and is characterized by a positive charge at physiological pH and a notable proportion of hydrophobic residues nih.gov. These peptides are products of the enzymatic processing of Major Royal Jelly Proteins 1 (MRJP-1) and are recognized for their biological significance, including potential therapeutic applications nih.gov.
Antiproliferative and Pro-Apoptotic Effects on Neoplastic Cell Lines and Animal Models
Research efforts have been directed towards evaluating the capacity of this compound to suppress the proliferation of cancer cells and to induce cell death. These studies have been conducted utilizing a variety of cancer cell cultures and preclinical animal models.
Cytotoxicity Assays on Diverse Cancer Cell Cultures
Assays have been performed to determine the direct cytotoxic effects of this compound on various cancer cell lines. While some studies indicate that Jellein-1 and this compound possess antimicrobial properties against a range of bacterial and fungal species, the direct cytotoxicity of this compound specifically against cancer cell lines appears less pronounced in certain studies when compared to other jelleines or modified peptide sequences researchgate.netresearchgate.net. For instance, a study employing modified jelleins in combination with apisimin derivatives reported significant inhibition in glioblastoma, leukemia, and lung carcinoma models, but observed no effect when Jelleins were used in isolation researchgate.net.
In comparison, studies on other natural compounds have demonstrated cytotoxicity against various cancer cell lines. For example, laticifer proteins isolated from Calotropis procera exhibited considerable cytotoxicity against SF295 and MDA-MB-435 cell lines, with IC50 values ranging from 0.42 to 1.36 µg/ml, while demonstrating no significant effects on the viability or morphology of healthy peripheral blood mononuclear cells at tested concentrations nih.gov. Similarly, an extract derived from Cyrtopodion scabrum showed toxicity towards several digestive cancer cell lines, with varying levels of cytotoxicity and selectivity brieflands.com.
A comprehensive understanding of this compound's cytotoxic profile necessitates further detailed research across a wide array of cancer cell lines to establish its potency relative to other known cytotoxic agents, including other peptides within the jelleine family.
Analysis of Cell Cycle Arrest Mechanisms in Cancer Models
Cell cycle arrest is a crucial mechanism by which potential therapeutic agents can impede the proliferation of cancer cells mdpi.com. The induction of cell cycle arrest prevents the uncontrolled division and multiplication characteristic of cancer. While the general mechanisms governing cell cycle arrest in cancer models involve the intricate regulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors such as p21 and p27, specific data elucidating how this compound influences these mechanisms in cancer cells are not extensively detailed in the provided search results mdpi.comnih.gov.
Studies involving other compounds have illustrated the induction of cell cycle arrest. For example, curcumin has been shown to induce G2/M cell cycle arrest in head and neck squamous cell carcinoma cells via an ATM/Chk2/p53-dependent pathway oncotarget.com. Similarly, a chalcone derivative was found to induce G2/M phase arrest in ovarian cancer cells mdpi.com.
To fully comprehend the antiproliferative effects of this compound, in-depth studies are required to investigate its specific impact on the different phases of the cell cycle and the involvement of key molecular regulators (e.g., cyclins, CDKs, cell cycle checkpoints) in various cancer cell lines.
Induction of Apoptosis and Necrosis in Neoplastic Cell Models
The induction of programmed cell death, known as apoptosis, is a highly desirable outcome for cancer therapeutics. Apoptosis is characterized by distinct morphological and biochemical alterations, including cell shrinkage, chromatin condensation, and DNA fragmentation nih.govnih.gov. Necrosis represents another mode of cell death that can occur in tumor environments nih.gov.
Although the provided search results indicate that Jellein 1, 2, and 3 exhibit certain biological activities, including mast cell degranulation and hemolysis, direct evidence specifically detailing this compound's mechanisms for inducing apoptosis or necrosis in neoplastic cell models is not extensively available researchgate.net. Studies on other agents, such as laticifer proteins, have demonstrated the induction of apoptosis in cancer cell lines, marked by characteristics such as abundant vacuoles, chromatin condensation, and nuclear fragmentation nih.gov. The initiation of apoptosis or necrosis can occur through various signaling pathways, including those mediated by death receptors or regulated by mitochondria nih.gov.
Further research is necessary to clarify whether and how this compound triggers apoptotic or necrotic pathways in cancer cells and to identify the specific molecular targets and signaling cascades involved.
Evaluation of Antitumor Effects in Preclinical Animal Models (e.g., Syngeneic Models, Nude Mice Models)
Preclinical animal models, including syngeneic and nude mice models, are indispensable for evaluating the in vivo antitumor efficacy of potential therapeutic agents reactionbiology.comelkbiotech.com. Syngeneic models involve the transplantation of tumor cells into immunocompetent mice of the same genetic background, which allows for the assessment of the immune system's contribution to the therapeutic response reactionbiology.com. Nude mice models, being immunodeficient, are frequently used to study the direct effects of a treatment on human tumor xenografts elkbiotech.com.
One search result mentions in vivo studies utilizing modified jelleins in glioblastoma U-87 MG nude mice, leukemia C1498 syngeneic, and lung carcinoma LLC syngeneic models researchgate.net. This study reported significant tumor growth inhibition when a combination of modified peptides, including a modified Jellein 1, was used, but noted no effect when Jelleins were administered alone researchgate.net.
More comprehensive studies using this compound specifically in various preclinical animal models are essential to fully characterize its antitumor efficacy, understand its potential mechanisms of action within the complex in vivo environment, and evaluate its impact on tumor growth and metastasis.
Immunomodulatory and Anti-Inflammatory Responses in Model Systems
Royal jelly and some of its constituent compounds have been associated with immunomodulatory and anti-inflammatory activities nih.govnih.govbiorxiv.org. Immunomodulatory effects involve the regulation of immune system functions, while anti-inflammatory responses aim to mitigate inflammation mdpi.com.
While royal jelly and extracellular vesicles derived from it have demonstrated anti-inflammatory properties in model systems, including the reduction of LPS-induced inflammation in macrophages, specific studies detailing the immunomodulatory or anti-inflammatory effects of this compound in isolation within model systems are not extensively covered in the provided search results biorxiv.org.
Research on other compounds has illustrated various mechanisms underlying immunomodulation and anti-inflammatory effects in model systems, such as the regulation of cytokine production or the modulation of signaling pathways like NF-κB mdpi.comfrontiersin.org.
Further targeted research is required to specifically investigate the immunomodulatory and anti-inflammatory activities of this compound in relevant in vitro and in vivo model systems to fully understand its potential therapeutic applications beyond its direct effects on cancer cells.
Modulation of Cytokine Production in Immune Cell Cultures
Cytokines are crucial signaling molecules that regulate immune responses, influencing cell survival, proliferation, differentiation, and functional activity. news-medical.netthermofisher.com Studies involving immune cell cultures have investigated the potential of this compound to modulate the production of these mediators. While direct studies specifically on this compound's impact on cytokine production in immune cell cultures were not extensively detailed in the search results, related research on other royal jelly components and antimicrobial peptides provides context. For instance, studies on other compounds have shown modulation of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells such as macrophages. mdpi.comajol.infosid.irru.nl The inflammatory cascade involves the production of various mediators, including pro-inflammatory cytokines like TNF-α and interleukins (IL-1β, IL-6, IL-8), nitric oxide (NO), and enzymes such as COX and iNOS. ajol.infosid.irru.nl
Impact on Immune Cell Proliferation and Activation
Immune cell proliferation and activation are fundamental processes for an effective immune response. Interleukin-2 (IL-2), for example, is a key cytokine that promotes the growth, proliferation, and differentiation of various immune cells, including T cells, B cells, NK cells, monocytes, and macrophages. qiagen.comnih.govbosterbio.comthermofisher.comnih.gov While the specific effects of this compound on the proliferation and activation of different immune cell types were not explicitly detailed in the provided search results, the broader context of immune modulation by natural compounds suggests this is an area of potential investigation. Activation signals, such as antigens, are necessary to trigger signaling pathways that lead to the expression of genes like IL-2, which are critical for T cell activation and proliferation. qiagen.combosterbio.comthermofisher.com
Effects on Inflammatory Mediators in In Vitro Systems
Inflammatory mediators play a critical role in the inflammatory response. ajol.infosid.irtubitak.gov.tr In vitro systems are commonly used to evaluate the effects of compounds on the production of these mediators by immune cells. Research on other natural compounds has demonstrated the ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α) in macrophage cell lines stimulated by lipopolysaccharide (LPS). ajol.infosid.ir These findings highlight the potential for natural peptides like this compound to influence inflammatory pathways in vitro.
Immune Modulation in Caenorhabditis elegans Models
Caenorhabditis elegans is a nematode model organism used to study innate immunity and host-pathogen interactions. researchgate.netmdpi.comnih.govuniv-mrs.fr Studies using C. elegans have investigated the immunomodulatory effects of various substances, including components of royal jelly. For instance, supplementation with royal jelly has been shown to protect C. elegans from bacterial infections and modulate innate immunity pathways, such as the p38 MAPK pathway. researchgate.netmdpi.comnih.gov While direct studies specifically on this compound in C. elegans immune modulation were not prominently featured, the use of this model organism for studying the effects of royal jelly components on innate immunity is established. The C. elegans innate immune system involves conserved signaling pathways that regulate the expression of antimicrobial peptides and proteins. univ-mrs.fr
Other Investigated Biological Activities in Preclinical Models
Beyond immune modulation, this compound and related peptides have been investigated for other biological activities in preclinical models, including antiparasitic effects and wound healing acceleration.
Antiparasitic Effects in Protozoan Models (e.g., Leishmania major)
Jellein peptides, derived from royal jelly, have shown promising effects against various microorganisms, including parasites. nih.gov Specifically, the anti-leishmanial effect of Jellein, including this compound, has been investigated against Leishmania major (L. major) parasites. nih.govresearchgate.netnih.gov Studies have indicated that Jellein can limit the number of L. major promastigotes, potentially through mechanisms involving pore formation and changes in membrane potential, rather than inducing apoptosis. nih.gov This activity has been compared to conventional antileishmanial treatments like amphotericin B. researchgate.netnih.gov Leishmaniasis is a significant neglected tropical disease caused by Leishmania species, and there is a need for new therapeutic agents due to drug resistance and toxicity issues with existing treatments. nih.govmdpi.comturkiyeparazitolderg.org Antimicrobial peptides like Jellein are being explored as potential alternatives. nih.govmdpi.com
Table 1: Summary of Jellein's Antiparasitic Effects on Leishmania major Promastigotes
| Peptide | Effect on L. major Promastigotes | Proposed Mechanism | Reference |
| Jellein | Limitation in number | Pore formation, changing membrane potential | nih.gov |
| Jellein | Pore formation, changing membrane potential | Not apoptosis or caspase activation | nih.gov |
Wound Healing Acceleration in Animal Models
Wound healing is a complex process involving inflammation, proliferation, and remodeling phases. mdpi.comresearchfeatures.comresearchgate.net Animal models are valuable tools for studying wound healing and evaluating potential therapeutic agents. researchfeatures.comresearchgate.nethmpgloballearningnetwork.com While direct studies on this compound's specific impact on wound healing in animal models were not extensively detailed, research on other jellein peptides and royal jelly components provides relevant insights. For example, royal jelly extracellular vesicles, containing components like defensin-1 (B1577183) and jellein-3, have demonstrated acceleration of wound healing in a splinted mouse model, modulating the inflammatory phase and cellular response. nih.gov Another study showed that Jellein-I, in combination with other substances, induced significant wound healing in mice with infected diabetic wounds, improving epidermal recovery, vascularization, and the density of skin appendages. mdpi.com These findings suggest the potential for jellein peptides to contribute to wound healing processes in vivo.
Table 2: Observed Effects of Royal Jelly Components on Wound Healing in Animal Models
| Component(s) Investigated | Animal Model | Key Observation(s) | Reference |
| Royal jelly extracellular vesicles (containing defensin-1, jellein-3) | Splinted mouse model | Accelerated wound healing, modulated inflammatory phase and cellular response | nih.gov |
| Jellein-I (in combination with 8-bromoadenosine-3′,5′-cyclic monophosphate) | Mouse model (infected diabetic wound) | Significant wound healing, improved epidermal recovery, vascularization, density of skin appendages | mdpi.com |
Jelleines are a family of peptides derived from honeybee royal jelly. Jelleine-2 is one of four known jelleines (Jelleine-I, Jelleine-II, Jelleine-III, and Jelleine-IV) mdpi.comresearchgate.net. These peptides are typically 8-9 amino acid residues long, with a positive charge at physiological pH and a significant proportion of hydrophobic residues nih.gov. Jelleines are generated from the processing of Major Royal Jelly Proteins 1 (MRJP-1) mdpi.comresearchgate.net. While Jelleines I-III have shown promising biological activities, Jelleine-IV has not demonstrated significant potential mdpi.comresearchgate.net. Jelleine-I, in particular, has been noted for various activities, including antimicrobial, antiparasitic, healing, and pro-coagulant effects mdpi.comresearchgate.netdntb.gov.ua.
6.4.3. Haemostatic Effects in Model Systems
Research findings indicate that Jelleine-I exhibits pro-coagulant activity mdpi.comresearchgate.netdntb.gov.ua. While the search results primarily highlight the haemostatic effects of Jelleine-I, they also categorize haemostatic activity as a pharmacological property of jelleines in general nih.govresearchgate.net. However, specific detailed research findings and data tables pertaining solely to the haemostatic effects of Jelleine-2 in model systems were not prominently available in the search results. The literature reviewed emphasizes Jelleine-I's role in pro-coagulant activities mdpi.comresearchgate.netdntb.gov.ua.
Structure Activity Relationships Sar and Rational Design of Jellein 2 Analogs
Impact of Amino Acid Substitutions on Biological Activity
Alanine (B10760859) Scanning Mutagenesis and Site-Directed Mutagenesis Studies
Alanine scanning mutagenesis is a widely used technique to assess the contribution of specific amino acid side chains to protein or peptide function. wikipedia.orggenscript.com In this method, individual residues (except for alanine itself) are systematically replaced by alanine. wikipedia.orggenscript.com Alanine is chosen because its small, inert methyl side chain typically minimizes structural perturbation while removing the unique functional groups of the original residue. wikipedia.org By comparing the activity of the alanine mutant to the wild-type peptide, the importance of the substituted residue's side chain can be inferred. wikipedia.orggenscript.com
Site-directed mutagenesis, a broader technique, allows for the intentional and specific alteration of DNA sequences to introduce desired amino acid changes in the resulting peptide or protein. neb.comwikipedia.org This technique is essential for creating the specific mutations required for alanine scanning and other substitution studies. neb.comwikipedia.org While general principles of alanine scanning and site-directed mutagenesis are well-established and applied across various peptides and proteins wikipedia.orggenscript.comneb.comwikipedia.orgresearchgate.netnih.govneb.comassaygenie.comnih.gov, specific studies detailing alanine scanning or site-directed mutagenesis specifically on Jellein-2 were not prominently found in the initial search results. However, the principle remains a core approach for understanding this compound's SAR.
D-Amino Acid Substitutions and Stereochemical Effects on Peptide Efficacy
Naturally occurring amino acids in proteins and most peptides are in the L-configuration. masterorganicchemistry.comlibretexts.org However, substituting L-amino acids with their D-enantiomers can significantly impact peptide properties, particularly stability against proteolytic degradation and potentially interaction with chiral biological targets. nih.govnih.gov D-amino acid-containing peptides can exhibit enhanced resistance to proteases, leading to increased half-life in biological systems. nih.gov While the general concept of D-amino acid substitutions and their stereochemical effects on peptide efficacy and stability is recognized masterorganicchemistry.comlibretexts.orgnih.govnih.gov, specific research detailing the effects of D-amino acid substitutions on this compound's activity or stability was not explicitly found in the provided search snippets. Such studies would involve synthesizing this compound analogs with one or more D-amino acids and evaluating their biological activity and proteolytic stability compared to the all-L peptide.
Influence of Peptide Length and Truncations on Biological Function
The length of a peptide is a critical factor influencing its biological activity, affecting properties such as secondary structure formation, membrane interaction, and target binding. Truncation studies, where amino acids are systematically removed from either the N-terminus, C-terminus, or both, are used to identify the minimal sequence required for activity and to understand the contribution of different regions of the peptide. nih.govgenscript.com For this compound, investigating the effect of truncations would involve synthesizing shorter versions of the peptide and testing their biological activity. Changes in activity upon truncation can indicate the importance of the removed residues or regions for proper folding, stability, or interaction with its biological target. While general principles of peptide truncation studies are established nih.govgenscript.combracu.ac.bdfrontiersin.org, specific data on how truncations affect the biological function of this compound were not detailed in the search results. However, it is a standard SAR approach for peptides.
Role of Specific Structural Motifs and Residues (e.g., Histidine, Proline, Hydrophobicity, Charge Distribution)
Specific amino acid residues and their properties, as well as their arrangement within the peptide sequence (forming structural motifs), play crucial roles in determining peptide function. For this compound, understanding the contribution of particular residues and characteristics like hydrophobicity and charge distribution is vital for SAR.
Histidine: Histidine is a versatile amino acid with an imidazole (B134444) ring that can be positively charged or neutral depending on the pH. This property makes histidine residues important in enzyme active sites and for mediating interactions that are sensitive to pH changes. proteinstructures.com Histidine-rich peptides have shown membrane permeation activity. frontiersin.org
Proline: Proline is unique among amino acids due to its cyclic side chain, which introduces kinks in the peptide backbone and restricts conformational flexibility. proteinstructures.com Proline residues are often found in turns and loops of protein structures. proteinstructures.com Proline-rich antimicrobial peptides exist and have shown activity against various bacteria. frontiersin.org
Hydrophobicity and Charge Distribution: The balance between hydrophobic and hydrophilic residues, and the distribution of charged amino acids (basic and acidic), significantly influences peptide behavior, particularly for peptides interacting with membranes. frontiersin.orgnih.gov Hydrophobicity drives insertion into lipid bilayers, while positive charge often facilitates initial electrostatic interaction with negatively charged bacterial membranes. frontiersin.orgnih.gov The specific arrangement of charges can also impact peptide aggregation and activity. nih.gov
Effects of Chemical Modifications (e.g., Halogenation, Fatty Acid Conjugation, UV Reporter Tagging) on Activity and Stability
Chemical modifications to peptides can be employed to enhance their activity, stability, pharmacokinetic properties, or to introduce probes for studying their interactions.
Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) into a peptide structure can alter its electronic properties, lipophilicity, and metabolic stability, potentially influencing its activity and duration of action. nih.govnih.gov
Fatty Acid Conjugation: Attaching fatty acids to peptides can increase their hydrophobicity, which can improve membrane permeability, enhance binding to lipophilic targets, and increase serum half-life by promoting binding to albumin. nih.gov
UV Reporter Tagging: Incorporating UV-absorbing reporter tags (e.g., at the N- or C-terminus) allows for easier detection and quantification of peptides in various assays and studies. nih.gov While the tag itself might not directly enhance biological activity, it is a chemical modification used in SAR studies to facilitate research. Studies on Jelleins have utilized UV reporters at the N- or C-terminus of analogs. nih.gov
Specific research on the effects of halogenation or fatty acid conjugation directly on this compound was not detailed in the provided snippets. However, the use of UV reporter tags on Jellein analogs has been reported as a chemical modification employed in studies investigating their antimicrobial activity. nih.gov
Computational Modeling and Molecular Dynamics Simulations for SAR Prediction
Computational modeling and molecular dynamics (MD) simulations are powerful tools used in conjunction with experimental methods to understand peptide behavior at the molecular level and predict SAR. fda.govnih.govplos.orgmdpi.comnih.govresearchgate.net
Computational Modeling: Various computational methods, including quantitative structure-activity relationship (QSAR) models, can predict biological activity based on chemical structure. limu.edu.lycreative-proteomics.comcollaborativedrug.comfda.gov These models identify correlations between molecular descriptors (representing structural and physicochemical properties) and biological activity data. limu.edu.lycreative-proteomics.comcollaborativedrug.comfda.gov
Molecular Dynamics Simulations: MD simulations provide insights into the dynamic behavior of peptides in different environments, such as in solution or interacting with membranes. nih.govplos.orgmdpi.comnih.gov These simulations can reveal conformational changes, binding mechanisms, and the stability of peptide structures over time. nih.govplos.orgmdpi.com
By simulating the interactions of this compound and its analogs with target membranes or proteins, computational approaches can help explain experimental SAR data and guide the design of new, more effective analogs. fda.govnih.govplos.orgmdpi.comnih.govresearchgate.net While the search results highlight the general application of these techniques in peptide and protein research, including studies on SARS-CoV-2 proteins and other antimicrobial peptides fda.govnih.govplos.orgmdpi.comnih.gov, specific published studies applying extensive computational modeling and molecular dynamics simulations specifically to this compound for SAR prediction were not prominently found. However, these techniques are valuable for gaining deeper insights into the structural basis of this compound's activity and for the rational design of improved analogs.
Advanced Research Methodologies Employed in Jellein 2 Studies
Omics Technologies in Jellein-2 Research
Omics technologies provide a global perspective on the molecular changes induced by this compound, offering insights into its targets and effects on cellular pathways.
Proteomics, the large-scale study of proteins, is a powerful tool for identifying the molecular targets of bioactive compounds like this compound. nih.gov This approach can reveal how bacterial cells respond to peptide treatment by analyzing changes in the entire protein complement (the proteome). nih.gov
A common strategy involves quantitative proteomics, where the protein expression levels of bacteria are compared before and after treatment with an antimicrobial peptide (AMP). nih.gov By identifying proteins that are significantly up- or down-regulated, researchers can infer the cellular pathways affected by the peptide and pinpoint potential protein targets. nih.gov Mass spectrometry-based techniques are central to this process, allowing for the identification and quantification of thousands of proteins from a complex biological sample. nih.gov Although the primary mechanism of many AMPs is membrane disruption, proteomics can uncover secondary intracellular targets or resistance mechanisms. nih.gov For instance, identifying upregulated proteins in bacteria that have developed resistance to a peptide can reveal the biochemical pathways involved in that resistance. nih.gov
While specific proteomic studies dedicated exclusively to identifying this compound targets are not extensively documented in publicly available literature, this methodology remains a critical approach for understanding its detailed mechanism of action.
Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. This methodology provides a functional readout of the cellular state, making it highly valuable for analyzing the physiological impact of a substance like this compound. By comparing the metabolic profiles of cells or organisms with and without this compound treatment, researchers can identify perturbed metabolic pathways.
This pathway analysis can reveal how the peptide affects fundamental cellular processes such as energy metabolism, biosynthesis of essential molecules, and stress responses. nih.gov Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify a wide array of metabolites. mdpi.com The resulting data can then be mapped onto known metabolic pathways to pinpoint specific enzymatic steps or entire pathways that are impacted by this compound's activity. nih.gov This approach offers a detailed snapshot of the biochemical consequences of peptide action, complementing insights from proteomics and genomics.
High-Throughput Screening (HTS) for Activity Profiling of this compound Libraries
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test the biological activity of a large number of compounds. nih.gov In the context of this compound, HTS would be employed to screen libraries of its synthetic analogs against various targets, such as different strains of pathogenic bacteria or cancer cell lines. nih.gov This allows for the efficient identification of "hit" compounds with desired activity.
The process involves designing robust assays to measure specific biological effects, screening large and diverse compound libraries, and analyzing the resulting data to identify promising candidates. By creating libraries of this compound variants—peptides with systematic modifications to the original amino acid sequence—researchers can explore the structure-activity relationship. researchgate.net HTS can rapidly profile these libraries to identify modifications that enhance antimicrobial potency, increase selectivity for target cells, or improve stability. This methodology accelerates the discovery of optimized peptide candidates for further development. researchgate.net
Advanced Microscopy Techniques (e.g., Atomic Force Microscopy for Membrane Interaction Studies)
Advanced microscopy techniques are indispensable for visualizing the direct physical interactions between this compound and its primary target, the cell membrane. Atomic Force Microscopy (AFM) is a particularly powerful tool in this area, capable of imaging surfaces at nanometer resolution under near-physiological conditions. ucl.ac.uknih.gov
AFM studies on antimicrobial peptides typically involve observing their effect on supported lipid bilayers, which mimic the composition of bacterial or mammalian cell membranes. ucl.ac.uk The sharp tip of an AFM cantilever scans the surface, building a topographical map that can reveal how peptides disrupt the membrane. nih.gov Researchers can visualize mechanisms such as:
Pore Formation: The assembly of peptides into transmembrane channels that lead to leakage of cellular contents.
Membrane Thinning: The removal of lipids from an area of the bilayer, causing localized thinning.
Membrane Disruption: The complete breakdown of the bilayer integrity through a detergent-like or "carpet" mechanism. nih.gov
High-speed AFM (HS-AFM) further allows for the real-time visualization of these dynamic processes, capturing the rapid kinetics of peptide-membrane interactions. nih.govrsc.org Such studies provide direct, visual evidence of the peptide's mechanism of action and can explain differences in activity between various Jellein analogs. ucl.ac.uk
Table 1: Mechanisms of Membrane Disruption by Antimicrobial Peptides Visualized with AFM
| Mechanism | Description | Visual Characteristics in AFM |
|---|---|---|
| Pore Formation | Peptides insert into the membrane and aggregate to form a channel or pore. | Small, defined depressions or holes appearing on the membrane surface. |
| Carpet Model | Peptides accumulate on the membrane surface, disrupting it in a detergent-like manner once a threshold concentration is reached. | Widespread erosion, thinning, or micellization of the lipid bilayer. |
| Membrane Thinning | Peptides insert into the lipid bilayer, causing a local decrease in membrane thickness without forming a discrete pore. | Areas of the membrane show a reduced height profile compared to the undisturbed bilayer. |
This table is generated based on data from studies on various antimicrobial peptides.
Gene Editing and Knockdown/Knockout Models for Target Validation
Once a potential molecular target for this compound is identified, gene editing technologies like CRISPR-Cas9 are crucial for validating that target. biocompare.comnih.gov Target validation is the process of confirming that modulating the identified target produces the desired therapeutic effect. selectscience.net
In the context of this compound's antimicrobial activity, researchers can use CRISPR to create knockout mutants of a specific pathogen by deleting the gene that codes for a suspected target protein. labmedica.com If this genetically modified pathogen shows increased resistance to this compound, it provides strong evidence that the deleted gene's product is indeed a target or is critical to the peptide's mechanism of action. labmedica.comnih.gov
This approach offers a precise way to establish a functional link between a target and a disease phenotype. selectscience.net Creating such gene-edited models in bacteria or in cellular models of other diseases (e.g., cancer) allows for rigorous testing of the peptide's specificity and on-target effects, which is a critical step in the drug discovery pipeline. biocompare.comscilit.com
In Vivo Preclinical Animal Models for Efficacy and Mechanism Studies (e.g., Mice, Caenorhabditis elegans)
To evaluate the therapeutic potential of this compound in a complex living system, researchers utilize in vivo preclinical animal models. These studies are essential for assessing a compound's efficacy, and mechanism of action before it can be considered for human trials.
Mouse models are frequently used to test the efficacy of antimicrobial agents. For Jelleine-1, a closely related analog of this compound, studies have demonstrated a therapeutic effect in mice with Escherichia coli-induced peritonitis. nih.gov This indicates the peptide's potential to combat bacterial infections in a mammalian system. nih.gov
In addition to mammalian models, invertebrate models offer a valuable platform for initial in vivo screening due to their simpler biology and ethical considerations. Larvae of insects like Tenebrio molitor (mealworm) and Galleria mellonella (greater wax moth) have been used to test the efficacy of Jelleins. mdpi.com In one study, Jelleine-1 was shown to reduce the lethality of T. molitor larvae infected with a hypervirulent strain of Klebsiella pneumoniae. mdpi.com While studies specifically using the nematode Caenorhabditis elegans for this compound research are not prominently documented, its use as a model organism for studying host-pathogen interactions and the effects of antimicrobial compounds is well-established.
Table 2: Examples of In Vivo Studies on Jellein Peptides
| Peptide | Animal Model | Pathogen | Key Finding |
|---|---|---|---|
| Jelleine-1 | Mouse | Escherichia coli | Showed good therapeutic effect in a peritonitis infection model. nih.gov |
| Jelleine-1 | Tenebrio molitor larvae | Klebsiella pneumoniae | Reduced lethality and improved the health of infected larvae. mdpi.com |
Future Directions and Emerging Research Avenues for Jellein 2
Exploration of Novel Biological Activities in Underexplored Model Systems
While Jelleine-2 and other jelleines are recognized for their antimicrobial properties against a range of bacteria and fungi, including medically relevant strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, the exploration of their full spectrum of biological activities in diverse and underexplored model systems remains an active area of research. nih.govresearchgate.net Studies have indicated that other jelleines, such as Jelleine-I, exhibit additional activities like antiparasitic, healing, and anti-inflammatory effects. nih.govresearchgate.net Investigating Jelleine-2 in various in vitro and in vivo models beyond standard microbial assays could reveal novel therapeutic potentials, such as effects on different types of pathogens, modulation of cellular processes in diverse cell lines, or activity in specific disease models that have not been extensively studied for this peptide. Exploring its activity in less common animal models could provide insights into its efficacy and mechanisms in more complex biological environments.
Development of Advanced Delivery Systems for Jellein-2 in Preclinical Models
The successful application of peptide-based therapeutics like Jelleine-2 often hinges on the development of effective delivery systems that can enhance their stability, bioavailability, and targeted delivery while potentially reducing toxicity. researchgate.netpreprints.org Advanced delivery systems, such as nanoparticle encapsulation, are being explored for antimicrobial peptides to improve drug delivery, targeting, and disruption of biofilms in preclinical models. researchgate.netpreprints.orgresearchgate.net Encapsulating Jelleine-2 within nanoparticles, including inorganic/metallic, polymeric, lipid-based, or dendrimer nanostructures, could facilitate its penetration into target sites, protect it from degradation by proteases, and allow for sustained release. researchgate.netpreprints.org Research in this area is crucial for translating the in vitro efficacy of Jelleine-2 into successful in vivo applications, particularly in treating localized infections or achieving desired concentrations in specific tissues.
Rational Design of Potent and Selective this compound Derivatives with Enhanced Efficacy and Stability
Understanding the structure-activity relationship (SAR) of Jelleine-2 is fundamental for the rational design of novel derivatives with improved potency, selectivity, and stability. openagrar.denih.govnih.gov Jelleine-2 is an 8-amino acid peptide with a specific sequence (TPFKISIHL-NH2) and a positive charge at physiological pH, characteristics common to many antimicrobial peptides that interact with microbial membranes. Studies on jelleines and their analogs have shown that modifications to the peptide sequence, particularly at the N- and C-terminals, can influence their antimicrobial activity and stability. researchgate.netresearchgate.net Future research will likely involve systematic modifications of the Jelleine-2 sequence, including amino acid substitutions, additions, or chemical modifications (such as halogenation, which has been shown to increase the chemical stability of jelleine-I), to identify analogs with enhanced therapeutic profiles. nih.govresearchgate.net Rational design approaches, guided by structural analysis and functional assays, aim to create derivatives that retain or improve desired activities while potentially reducing off-target effects and increasing resistance to enzymatic degradation.
Integration of Artificial Intelligence and Machine Learning for this compound Research and Analog Design
Investigation of Synergistic Effects of this compound with Other Bioactive Compounds in Model Systems
Exploring the synergistic effects of Jelleine-2 in combination with other antimicrobial agents or bioactive compounds holds significant promise for developing more effective treatment strategies and potentially overcoming resistance. nih.govresearchgate.netresearchgate.netnih.govmedrxiv.org Research has shown that jelleines can act synergistically with other antimicrobial peptides, such as temporins, against certain bacteria. researchgate.net Studies investigating the combined effects of Jelleine-2 with conventional antibiotics, antifungal agents, or natural products could reveal combinations that exhibit enhanced efficacy at lower concentrations, potentially reducing toxicity and the likelihood of resistance development. nih.govmdpi.comfrontiersin.org These investigations in various model systems are crucial for identifying optimal combinations and understanding the underlying mechanisms of synergy.
Q & A
What are the standard protocols for synthesizing Jellein-2 with high purity, and how can reproducibility be ensured?
Basic
Synthesis of this compound requires precise stoichiometric ratios, solvent selection (e.g., anhydrous DMF), and controlled reaction temperatures. Characterization via NMR (¹H/¹³C), HPLC (≥95% purity), and mass spectrometry is critical. Reproducibility hinges on documenting reaction conditions (e.g., inert atmosphere, catalyst load) and cross-referencing with established protocols .
How can conflicting bioactivity data in this compound studies be systematically analyzed?
Advanced
Contradictions often arise from methodological variability (e.g., cell line selection, assay endpoints). To resolve discrepancies, apply principal contradiction analysis: identify the dominant variable (e.g., concentration range, solvent interference) influencing outcomes. Statistical models like ANOVA or meta-regression can quantify variability across studies .
Which analytical techniques are most effective for characterizing this compound's structural integrity and stability?
Basic
Use tandem LC-MS for molecular weight validation, FT-IR for functional group analysis, and X-ray crystallography for 3D conformation. Stability under physiological conditions (pH 7.4, 37°C) should be monitored via accelerated degradation studies paired with HPLC-UV .
What strategies optimize in vitro assays for elucidating this compound's mechanism of action?
Advanced
Optimize assay parameters such as incubation time (time-course experiments), solvent controls (DMSO ≤0.1%), and orthogonal validation (e.g., siRNA knockdown vs. pharmacological inhibition). Dose-response curves should employ Hill slope modeling to assess cooperativity .
What criteria determine the selection of compounds for co-analysis with this compound in pharmacological studies?
Basic
Prioritize structural analogs (e.g., same peptide backbone) or compounds with overlapping targets (e.g., kinase inhibitors). Use cheminformatics tools (e.g., Tanimoto similarity scoring) to shortlist candidates for synergistic or antagonistic profiling .
How can computational models be designed to predict this compound's interactions with biological targets?
Advanced
Leverage molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding affinities. Validate predictions with SPR (surface plasmon resonance) for kinetic parameters (KD, kon/koff) .
What are common pitfalls in interpreting this compound's dose-response relationships, and how can they be mitigated?
Basic
Nonlinear dynamics (e.g., hormesis) may obscure EC50 values. Use multiparametric assays (viability + apoptosis markers) and control for solvent cytotoxicity. Data normalization to baseline readings is critical .
How can this compound's stability be validated under physiological conditions for in vivo applications?
Advanced
Conduct forced degradation studies at varying pH (1.2–7.4) and temperatures (4–40°C). Monitor degradation products via UPLC-QTOF and correlate with bioactivity loss. Use isotopically labeled this compound for pharmacokinetic tracking .
What methodologies integrate multi-omics data to contextualize this compound's therapeutic potential?
Advanced
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Apply pathway enrichment tools (DAVID, MetaboAnalyst) to identify dysregulated networks. Cross-validate findings with CRISPR-Cas9 screens .
How should researchers address batch-to-batch variability in this compound production for preclinical studies?
Basic
Implement QC/QA protocols: (1) raw material certification (e.g., amino acid purity), (2) in-process checks (HPLC purity ≥98% at each synthesis step), and (3) stability-indicating assays (e.g., oxidative stress testing) .
Key Considerations:
- Data Contradiction : Prioritize variables with the highest impact using principal contradiction frameworks .
- Methodological Rigor : Detailed experimental protocols and peer validation are non-negotiable for reproducibility .
- Advanced Techniques : Computational and multi-omics approaches bridge mechanistic gaps but require cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
